molecular formula C8H7Cl2NO2 B1593650 Methyl 4-amino-3,5-dichlorobenzoate CAS No. 41727-48-4

Methyl 4-amino-3,5-dichlorobenzoate

Cat. No.: B1593650
CAS No.: 41727-48-4
M. Wt: 220.05 g/mol
InChI Key: LBEKFAUAYVGHFP-UHFFFAOYSA-N
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Description

Methyl 4-amino-3,5-dichlorobenzoate is a useful research compound. Its molecular formula is C8H7Cl2NO2 and its molecular weight is 220.05 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-amino-3,5-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEKFAUAYVGHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345487
Record name Methyl 4-amino-3,5-dichlorobenzoate
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Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41727-48-4
Record name Methyl 4-amino-3,5-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-amino-3,5-dichlorobenzoate
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A Versatile Building Block: the Significance of Methyl 4 Amino 3,5 Dichlorobenzoate As a Synthetic Intermediate

Methyl 4-amino-3,5-dichlorobenzoate serves as a crucial starting material or intermediate in multi-step organic syntheses. Its importance lies in the reactivity of its functional groups, which can be selectively modified to build more elaborate molecular architectures. The primary method for its preparation involves the esterification of 4-amino-3,5-dichlorobenzoic acid with methanol (B129727), often facilitated by an acid catalyst like sulfuric acid or thionyl chloride under controlled temperature conditions.

This compound is a key precursor for the synthesis of other valuable reagents. For instance, it can be hydrolyzed back to 4-amino-3,5-dichlorobenzoic acid or converted into methyl 3,5-dichlorobenzoyl chloride, both of which are themselves useful in further synthetic transformations. biosynth.com The presence of the amino group allows for a variety of reactions, such as diazotization, acylation, and alkylation, while the ester can be hydrolyzed or transesterified. The chlorine atoms can participate in nucleophilic substitution reactions or cross-coupling reactions, further expanding its synthetic utility.

A concrete example of its application is in the development of novel herbicides. Researchers have utilized this compound as a key intermediate in the synthesis of a new class of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids. mdpi.com These complex molecules have demonstrated potent herbicidal activity, highlighting the role of the initial building block in accessing new and effective agrochemicals. mdpi.com

Crafting Complexity: the Role in Developing Diverse Organic Molecules

The structural framework of Methyl 4-amino-3,5-dichlorobenzoate provides a scaffold upon which chemists can construct a diverse range of organic molecules. The interplay between the electron-donating amino group and the electron-withdrawing chloro and ester groups influences the reactivity of the aromatic ring, allowing for controlled modifications.

This intermediate is instrumental in the synthesis of molecules with potential biological activity. For example, the core structure of aminobenzoic acids is a known pharmacophore, and by introducing halogen atoms and other functional groups, chemists can fine-tune the properties of the resulting molecules. The synthesis of 1,3,5-triazine (B166579) derivatives containing an aminobenzoic acid moiety, for which this compound could serve as a starting point, has been shown to yield compounds with significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. nih.gov

Furthermore, the general class of aminobenzoic acid derivatives, which includes this compound, has been used to create a vast library of molecules such as Schiff bases, pyrroles, and quinolones, many of which exhibit a wide spectrum of biological effects. nih.gov The strategic placement of the dichloro substituents on the benzene (B151609) ring of this compound is particularly significant, as halogenation is a well-established strategy in medicinal chemistry to enhance the efficacy and modulate the properties of bioactive compounds. tsijournals.com

A Legacy of Halogenation: the Historical Context of Halogenated Aminobenzoates

Esterification Reactions in the Synthesis of this compound

Esterification represents a direct and widely utilized method for the synthesis of this compound. This process involves the reaction of a carboxylic acid with an alcohol to form an ester and water.

Esterification of 4-amino-3,5-dichlorobenzoic acid with methanol (B129727)

The most common and straightforward synthesis of this compound involves the direct esterification of 4-amino-3,5-dichlorobenzoic acid using methanol. This reaction is typically performed under reflux conditions, generally around 65-70°C, for several hours to ensure the reaction proceeds to completion. The process necessitates an acid catalyst to facilitate the reaction. Following the reaction, the excess methanol is removed, and the mixture is neutralized. The final product is then purified, often through recrystallization from an ethanol-water mixture to achieve high purity.

Acid-catalyzed esterification processes

Acid catalysis is crucial for the efficient esterification of 4-amino-3,5-dichlorobenzoic acid with methanol. Concentrated mineral acids, such as sulfuric acid or hydrochloric acid, are commonly employed as catalysts. The catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol. The reaction is reversible, and the presence of the acid catalyst helps to drive the equilibrium towards the formation of the ester product. researchgate.netchegg.com In some instances, thionyl chloride is used, which first converts the carboxylic acid to the more reactive acid chloride intermediate before esterification with methanol. This alternative route can often proceed under milder conditions.

Table 1: Reaction Conditions for the Esterification of 4-amino-3,5-dichlorobenzoic acid

ParameterConditionSource
Starting Material 4-amino-3,5-dichlorobenzoic acid
Reagent Methanol
Catalyst Concentrated Sulfuric Acid or Hydrochloric Acid
Temperature Reflux (approx. 65-70°C)
Reaction Time Several hours
Work-up Neutralization, removal of excess methanol, recrystallization

Chlorination Routes to this compound

Alternative synthetic strategies for this compound involve chlorination reactions as a key step. These routes can start from more readily available precursors and introduce the chlorine substituents at different stages of the synthesis.

Direct chlorination of 4-aminobenzoic acid derivatives and subsequent reduction

One approach involves the chlorination of a 4-aminobenzoic acid derivative, followed by a reduction step. researchgate.net For instance, the methyl ester of 4-aminobenzoic acid can be chlorinated in a neutral medium to yield a highly chlorinated intermediate, methyl 1,2,3,3,5,5,6-heptachloro-4-chloriminocyclohexane-1-carboxylate. researchgate.net This complex intermediate is then subjected to reduction with stannous chloride to produce this compound. researchgate.net

Reduction of highly chlorinated cyclohexanones to this compound

A related method involves the chlorination of methyl 4-aminobenzoate (B8803810) in a mixture of glacial acetic acid and hydrochloric acid. researchgate.net This process can lead to the formation of highly chlorinated cyclohexanone (B45756) derivatives, such as methyl 1,2,3,3,5,5,6-heptachlorocyclohexan-4-one-1-carboxylate. researchgate.net The reduction of these polychlorinated cyclohexanone intermediates can also yield the desired this compound, although in some cases, the reduction of similar isomers leads to methyl 3,5-dichloro-4-hydroxybenzoate. researchgate.net

Multi-step synthetic strategies involving chlorination

More intricate, multi-step synthetic pathways can also be employed. These strategies often involve the initial chlorination of a precursor molecule, followed by several transformation steps to arrive at the final product. For example, 4-acetylaminobenzoic acid can be chlorinated to produce 4-acetylamino-3,5-dichlorobenzoic acid, which is then saponified to 4-amino-3,5-dichlorobenzoic acid. researchgate.net This acid can then undergo esterification with methanol as described in section 2.1.1 to yield this compound. Another multi-step route starts with the chlorination of 4-hydroxybenzoic acid. biosynth.com

Comparison of Synthetic Yields and Efficiencies of Various Methodologies

The efficiency and resulting yields of this compound synthesis vary depending on the chosen methodology and reaction conditions. Direct esterification of 4-amino-3,5-dichlorobenzoic acid is reported to produce high yields, often exceeding 85-88%. A specific procedure for the analogous ethyl ester, using thionyl chloride in ethanol (B145695), resulted in a quantitative yield. chemicalbook.com

While specific yield data for the direct chlorination of Methyl 4-aminobenzoate to its dichlorinated derivative is not detailed in the available literature, analogous halogenation reactions provide insight into potential efficiencies. For instance, the synthesis of Methyl 4-amino-3,5-diiodobenzoate via iodination of Methyl 4-aminobenzoate achieves an 83% yield. rsc.org Similarly, the esterification of the related 4-amino-3,5-difluorobenzoic acid to its ethyl ester proceeds with a 77% yield. iucr.org These examples suggest that both the esterification of a pre-halogenated acid and the direct halogenation of the ester are high-yielding routes.

The following table provides a comparative overview of the synthetic methodologies and their reported yields for the target compound and its close analogs.

Interactive Data Table: Comparison of Synthetic Methodologies

Starting Material Reagents/Conditions Product Reported Yield (%)
4-amino-3,5-dichlorobenzoic acid Methanol, Acid Catalyst (e.g., H₂SO₄), Reflux This compound >85%
4-amino-3,5-dichlorobenzoic acid 1. Thionyl chloride; 2. Methanol This compound High (not specified)
4-amino-3,5-dichlorobenzoic acid Thionyl chloride, Ethanol, 60°C Ethyl 4-amino-3,5-dichlorobenzoate Quantitative (100%)
Methyl 4-aminobenzoate Iodine monochloride, Dichloromethane, Reflux Methyl 4-amino-3,5-diiodobenzoate 83%
4-amino-3,5-difluorobenzoic acid Ethanol, H₂SO₄, Reflux Ethyl 4-amino-3,5-difluorobenzoate 77%

Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of sustainable chemical manufacturing, several green chemistry approaches can be applied to the synthesis of this compound, focusing on its precursors and reaction steps.

Biosynthesis of Precursors: A significant green approach targets the synthesis of the key precursor, 4-aminobenzoic acid (PABA). Traditional chemical syntheses often rely on petroleum-based feedstocks and energy-intensive processes. youtube.com A greener alternative is the use of genetically engineered microorganisms, such as E. coli or yeast, to produce PABA through fermentation from renewable carbon sources like glucose. google.compnas.org These biocatalytic methods operate under mild conditions and reduce the reliance on hazardous materials. google.com

Greener Halogenation: Conventional electrophilic halogenation reactions often use elemental halogens and chlorinated solvents, which pose environmental and safety risks. rsc.org Research into greener halogenation focuses on alternative reagents and catalytic systems. taylorfrancis.com One promising strategy is oxidative halogenation, which uses a halide salt in combination with a clean oxidant like hydrogen peroxide. rsc.orgresearchgate.net The primary byproduct in this system is water, making it an environmentally attractive alternative. rsc.org Catalysts based on vanadium or molybdenum have been shown to be effective for these transformations. rsc.org Another approach involves using N-halosuccinimides (NCS for chlorination) which can sometimes be used under milder conditions, though they are more expensive.

Greener Esterification: The Fischer esterification step, while effective, traditionally uses strong mineral acids like sulfuric acid, which can lead to waste and corrosion issues. Greener alternatives include the use of solid acid catalysts, which can be easily recovered and reused, or enzymatic catalysis. While not specifically documented for this compound, these methods are widely applied in organic synthesis to improve the environmental profile of ester production.

Electrophilic Aromatic Substitution Reactions of the Dichlorobenzoate Moiety

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The regioselectivity of these reactions is dictated by the directing effects of the existing substituents: the amino (-NH2), chloro (-Cl), and methyl ester (-COOCH3) groups.

The amino group is a powerful activating group and an ortho-, para-director. Conversely, the chloro and methyl ester groups are deactivating groups, with the halogens being ortho-, para-directing and the ester group being a meta-director. In the case of this compound, the positions ortho to the strongly activating amino group (positions 2 and 6) are already occupied by chlorine atoms. Therefore, electrophilic attack is sterically hindered at these positions. The position para to the amino group is occupied by the methyl ester. This leaves the positions meta to the amino group (positions 3 and 5) as the most likely sites for substitution, which are already chlorinated.

Given the substitution pattern, further electrophilic aromatic substitution on the dichlorobenzoate moiety is generally challenging due to the cumulative deactivating effect of the two chlorine atoms and the ester group, as well as significant steric hindrance.

Nucleophilic Substitution Reactions Involving the Amino and Ester Groups

The functional groups of this compound provide sites for nucleophilic attack.

The amino group can act as a nucleophile in reactions such as acylation or alkylation. For instance, the amino group can react with acid chlorides or anhydrides to form the corresponding N-acyl derivatives. These reactions typically proceed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity.

The ester group is susceptible to nucleophilic acyl substitution. Reactions such as hydrolysis (discussed in the next section), transesterification, and amidation can occur at the carbonyl carbon of the ester. For example, reaction with an alcohol in the presence of an acid or base catalyst can lead to a different ester (transesterification), while reaction with an amine can yield an amide.

Studies on analogous compounds, such as methyl 2,4-dichloro-3,5-dinitrobenzoate, have shown that nucleophilic aromatic substitution (SNAr) can also occur, where a chlorine atom on the ring is displaced by a nucleophile. researchgate.netnih.gov However, the presence of the strongly activating amino group in this compound, as opposed to deactivating nitro groups, makes direct SNAr at the chlorinated positions less favorable.

Hydrolytic Stability and Ester Hydrolysis Kinetics

The hydrolytic stability of this compound refers to its resistance to hydrolysis, particularly the cleavage of the ester linkage in the presence of water. Ester hydrolysis can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon.

Reductive Dehalogenation Pathways

Reductive dehalogenation is a process where a halogen atom on a molecule is replaced by a hydrogen atom. This is a significant pathway for the environmental fate of many halogenated aromatic compounds.

Anaerobic microorganisms have been shown to be capable of reductively dehalogenating a variety of chlorinated aromatic compounds. nih.gov This process is particularly important in anoxic environments such as sediments and groundwater. Studies on related compounds like 3,5-dichlorobenzoate have demonstrated that anaerobic microbial consortia can remove the chlorine atoms. nih.gov The process involves the transfer of electrons to the chlorinated molecule, leading to the cleavage of the carbon-halogen bond. In many cases, this dehalogenation is a key step in the complete mineralization of the compound. nih.gov

For instance, research on the anaerobic degradation of chloroaromatic compounds has shown that the removal of chlorine atoms from dichlorobenzoates can occur, leading to the formation of benzoate (B1203000) as a transient intermediate. nih.gov While direct studies on this compound were not found, it is plausible that it could undergo a similar biological reductive dehalogenation process.

The biological reductive dehalogenation is mediated by specific enzymes known as dehalogenases. nih.gov These enzymes catalyze the removal of halogen atoms from organic compounds. For aromatic compounds, reductive dehalogenases are often key components of the microbial metabolic pathways. nih.gov

One example is 4-chlorobenzoate (B1228818) dehalogenase from Pseudomonas sp. strain CBS3, which has been shown to convert 4-chloro-3,5-dinitrobenzoate to 3,5-dinitro-4-hydroxybenzoate. asm.orgnih.gov This indicates that enzymes exist which can act on substituted chlorobenzoates. The mechanism of these enzymes often involves a nucleophilic attack on the carbon atom bearing the halogen, or the formation of a transient radical species. The diversity of dehalogenating enzymes in nature is vast, with different enzymes exhibiting specificity for different types of halogenated substrates. nih.gov

Oxidative Transformations of this compound

The oxidative transformation of this compound can involve both the aromatic ring and the amino substituent. The amino group makes the aromatic ring susceptible to oxidation. Oxidizing agents can lead to the formation of various products, including quinone-like structures or lead to polymerization.

In biological systems, the oxidation of aminobenzoic acid derivatives can be part of metabolic pathways. mdpi.comnih.govnih.gov For example, in xenobiotic metabolism, oxidation is a common initial step to increase the water solubility of a compound and facilitate its excretion. genome.jp While specific oxidative pathways for this compound are not detailed in the provided search results, it is reasonable to infer that it could be a substrate for various oxidative enzymes, such as cytochrome P450 monooxygenases, which are known to metabolize a wide range of xenobiotics.

Derivatives and Analogues of Methyl 4 Amino 3,5 Dichlorobenzoate

Synthesis and Characterization of Structural Analogues

The synthesis and characterization of various structural analogues of Methyl 4-amino-3,5-dichlorobenzoate reveal how modifications to its chemical structure influence its properties and reactivity. These analogues are often created to enhance specific characteristics for applications in fields like pharmaceuticals and material science.

Methyl 4-amino-3-chloro-5-hydroxybenzoate and its unique functional groups

Methyl 4-amino-3-chloro-5-hydroxybenzoate is a derivative distinguished by the presence of a hydroxyl group and a single chloro substituent. The synthesis of a related compound, methyl ester of 3-amino-4-hydroxy benzoic acid (orthocaine), has been achieved through the nitration of para-hydroxy methyl benzoate (B1203000), followed by a reduction step. wisdomlib.org This process highlights a common strategy for introducing amino and hydroxyl groups onto a benzene (B151609) ring.

The physical properties of these types of compounds are influenced by their functional groups. For instance, the synthesized methyl ester of 3-amino-4-hydroxy benzoic acid is a fine white crystalline powder with a melting point of 98-100 °C. wisdomlib.org It exhibits improved solubility in organic solvents like methanol (B129727) and ethanol (B145695) but has limited solubility in aqueous solutions. wisdomlib.org

The presence of both an amino and a hydroxyl group allows for a variety of chemical reactions, making these compounds versatile intermediates in organic synthesis.

Ethyl 4-amino-3,5-dichlorobenzoate synthesis and properties

Ethyl 4-amino-3,5-dichlorobenzoate is a close analogue of the parent compound, differing only by the ethyl ester group instead of a methyl ester. It is synthesized by the esterification of 4-amino-3,5-dichlorobenzoic acid with ethanol, often using thionyl chloride as a catalyst. chemicalbook.com This reaction is typically stirred at 60°C for 18 hours, and after workup, provides the product in quantitative yield. chemicalbook.com

This compound is a benzyl (B1604629) amine that has been identified as an inhibitor of nitrile synthesis. biosynth.com Its stability in both acidic and alkaline solutions makes it a robust intermediate in the production of dyes and pharmaceuticals. biosynth.com

Table 1: Physicochemical Properties of Ethyl 4-amino-3,5-dichlorobenzoate

PropertyValue
Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08 g/mol
Boiling Point 353.3 °C
Flash Point 167.5 °C

Data sourced from Biosynth and PubChem biosynth.comnih.gov

Halogenated benzoic acid derivatives (e.g., 4-amino-3,5-dichlorobenzoic acid)

4-Amino-3,5-dichlorobenzoic acid is the carboxylic acid precursor to this compound. It is a versatile compound used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. chemimpex.com Its unique structure, with two chlorine atoms and an amino group, provides enhanced reactivity for various chemical processes. chemimpex.com

In the pharmaceutical industry, it is a key component in developing anti-inflammatory and analgesic drugs. chemimpex.com In agriculture, it serves as a precursor for herbicides. chemimpex.com

Table 2: General Properties of 4-amino-3,5-dichlorobenzoic acid

PropertyValue
CAS Number 56961-25-2
Molecular Formula C7H5Cl2NO2
Molecular Weight 206.03 g/mol
Melting Point 288-295 °C
Appearance Cream powder

Data sourced from Chem-Impex chemimpex.com

Methyl 4-amino-3,5-difluorobenzoate and other halogen variants

Replacing the chlorine atoms with fluorine results in Methyl 4-amino-3,5-difluorobenzoate. The synthesis of the related ethyl ester, ethyl 4-amino-3,5-difluorobenzoate, involves the esterification of 4-amino-3,5-difluorobenzoic acid in ethanol with sulfuric acid, followed by reflux. nih.goviucr.org The synthesis of the parent acid itself can be achieved by treating 4-amino-3,5-difluorobenzonitrile (B171853) with sodium hydroxide (B78521). nih.goviucr.org

The crystal structures of these fluorinated analogues reveal that the fluorine atoms in the ortho positions can influence the molecular geometry and intermolecular interactions, such as hydrogen bonding and π-stacking. iucr.org

Table 3: Properties of Methyl 4-amino-3,5-difluorobenzoate

PropertyValue
Molecular Formula C8H7F2NO2
Molecular Weight 187.14 g/mol
Boiling Point 286.0±40.0 °C (Predicted)
Density 1.355±0.06 g/cm3 (Predicted)
Appearance Light brown to brown solid

Data sourced from ChemicalBook chemicalbook.com

Comparison of this compound with similar compounds

The properties of this compound can be better understood by comparing it to its analogues. The presence of the amino group generally increases the polarity of the molecule compared to non-amino analogues like Methyl-3,5-dichlorobenzoate.

When comparing to analogues with different functional groups, such as Methyl 4-chloro-3,5-dinitrobenzoate, the replacement of the amino group with nitro groups makes the compound more electron-deficient and less soluble. The choice between a methyl or ethyl ester can also influence properties like boiling point and solubility. For instance, Ethyl 4-amino-3,5-dichlorobenzoate has a higher boiling point than the methyl variant. biosynth.com

Functionalization of the Amino Group

The amino group of this compound and its analogues is a key site for chemical modification. This functionalization allows for the creation of a wide range of derivatives with tailored properties.

One common reaction is the acylation of the amino group. For example, 4-amino-3,5-dichlorobenzoic acid can be reacted with other molecules to form more complex structures, such as 3,5-dichloro-4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]benzoic acid, which has applications in peptide synthesis. sigmaaldrich.comsigmaaldrich.com

The reactivity of the amino group is influenced by the other substituents on the benzene ring. The electron-withdrawing nature of the chlorine atoms in this compound can affect the nucleophilicity of the amino group, which in turn influences the conditions required for its functionalization.

Modifications of the Ester Group

The methyl ester group of this compound is a key site for derivatization, allowing for the synthesis of a range of analogues with different functional groups in this position. Common modifications include hydrolysis, transesterification, and amidation.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-amino-3,5-dichlorobenzoic acid. This reaction is typically carried out under acidic or basic conditions. For instance, alkaline hydrolysis can be achieved using a sodium hydroxide solution. google.com This carboxylic acid is a crucial intermediate itself, often used in the synthesis of other derivatives. nih.gov

Transesterification: While not extensively documented for this specific molecule in the provided context, transesterification is a standard reaction for esters. This process would involve reacting this compound with a different alcohol in the presence of an acid or base catalyst to produce a different ester. This allows for the introduction of various alkyl or aryl groups in the ester position, potentially influencing the compound's solubility and other physicochemical properties.

Amidation: The conversion of the ester to an amide is another significant modification. This can be achieved by reacting this compound with an amine. A more efficient route to amides often involves first hydrolyzing the ester to the carboxylic acid, converting the acid to the more reactive acid chloride, and then reacting the acid chloride with an amine. This pathway allows for the synthesis of a wide array of N-substituted benzamides.

Table 1: Examples of Ester Group Modifications

Reaction Reagents Product Significance
Hydrolysis NaOH (aq) or HCl (aq) 4-amino-3,5-dichlorobenzoic acid Precursor for other derivatives, including amides. google.comnih.gov

Introduction of Additional Substituents on the Aromatic Ring

The introduction of additional substituents onto the aromatic ring of this compound is challenging due to the existing substitution pattern. The amino group is an activating, ortho-, para-directing group, while the chlorine atoms are deactivating, ortho-, para-directing groups. The ester group is a deactivating, meta-directing group. The positions ortho to the amino group are already occupied by chlorine atoms, and the positions meta to the amino group are also the positions meta to the ester. This steric hindrance and the mixed electronic effects make further electrophilic aromatic substitution difficult to control and predict.

However, analogues with different substitution patterns on the aromatic ring provide insight into how changes to the ring's substituents affect the molecule's properties. For instance, replacing the amino group with a nitro group to form Methyl 4-chloro-3,5-dinitrobenzoate results in a more electron-deficient ring. Another example of a related compound with a different substitution pattern is Methyl 4-amino-3-methylbenzoate, where one of the chlorine atoms is replaced by a methyl group.

Table 2: Analogues with Modified Aromatic Ring Substitution

Compound Name Modification from Parent Compound CAS Number
Methyl 4-chloro-3,5-dinitrobenzoate Amino group at C4 replaced by a chlorine, and nitro groups at C3 and C5. Not available in search results
Methyl 4-amino-3-methylbenzoate Chlorine at C5 replaced by a methyl group. 18595-14-7
Methyl 3-amino-4-chlorobenzoate Amino and chloro groups at different positions. 40872-87-5 bldpharm.com

Comparative Analysis of Reactivity Profiles among Derivatives

The reactivity of derivatives of this compound is significantly influenced by the nature of the substituents on the aromatic ring and the functional group at the ester position.

The replacement of the electron-donating amino group with electron-withdrawing nitro groups, as seen in the comparison between this compound and Methyl 4-chloro-3,5-dinitrobenzoate, drastically alters the electronic properties of the aromatic ring. The nitro-substituted compound is more electron-deficient, which can affect its reactivity in nucleophilic aromatic substitution reactions.

Derivatives with modified ester groups also exhibit different reactivity. For example, the carboxylic acid derivative (formed via hydrolysis) can undergo a wider range of reactions than the parent ester, such as reduction to an alcohol or conversion to an acid chloride. The acid chloride is significantly more reactive towards nucleophiles than the methyl ester, facilitating the synthesis of amides and other esters under milder conditions.

The presence of different substituents on the aromatic ring also impacts reactivity. For example, the methyl group in Methyl 4-amino-3-methylbenzoate is an electron-donating group, which would make the aromatic ring more susceptible to electrophilic attack compared to the parent compound with two electron-withdrawing chlorine atoms. Conversely, the chlorine atoms in the parent compound make the ring more electron-deficient.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl 4-amino-3,5-dichlorobenzoate and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple. The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern on the benzene (B151609) ring and should appear as a single signal (a singlet). The chemical shift of these protons is influenced by the electron-donating amino group and the electron-withdrawing chloro and methyl ester groups. The protons of the amino (-NH₂) group will appear as a broad singlet, and the methyl (-OCH₃) protons of the ester group will also produce a sharp singlet.

For comparison, in the related compound Ethyl 4-aminobenzoate (B8803810), the aromatic protons appear as two distinct doublets, while the amino group protons are a broad singlet. rsc.org The methyl protons of the ester in similar compounds, like Methyl 4-chlorobenzoate (B1228818), typically appear around 3.87 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, six distinct signals are anticipated: four for the aromatic carbons, one for the ester carbonyl carbon, and one for the methyl carbon. The chemical shifts are diagnostic of the electronic environment of each carbon atom. The carbon attached to the amino group will be shielded, while the carbons bonded to the chlorine atoms and the carboxyl group will be deshielded, appearing further downfield.

Data from related compounds, such as 4-Amino-3,5-dichlorobenzoic acid, can be used to predict the approximate chemical shifts for the aromatic carbons in its methyl ester derivative. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive, based on data from analogous compounds.

SpectrumAssignmentPredicted Chemical Shift (ppm)Multiplicity
¹H NMRAromatic-H~7.8s
-NH₂~4.5-5.5 (broad)s (br)
-OCH₃~3.9s
¹³C NMRC=O (Ester)~165-
C-NH₂~148-
C-Cl~128-
Aromatic C-H~131-
Aromatic C-COOCH₃~120-
-OCH₃~52-

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. The molecular weight of this compound is 220.05 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 220. Due to the presence of two chlorine atoms, characteristic isotopic peaks (M+2 and M+4) would also be present in an approximate ratio of 6:9:3, which is a distinctive signature for dichlorinated compounds.

Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 189, or the loss of the entire carbomethoxy group (-COOCH₃) resulting in a fragment at m/z 161. Further fragmentation of the aromatic ring can also occur. For the parent acid, 4-Amino-3,5-dichlorobenzoic acid, major fragments are observed at m/z 205, 188, and 207. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed FragmentSignificance
220/222/224[M]⁺ (Molecular Ion)Confirms molecular weight; isotopic pattern confirms two Cl atoms.
189/191/193[M - OCH₃]⁺Loss of the methoxy radical from the ester.
161/163/165[M - COOCH₃]⁺Loss of the carbomethoxy radical.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its amine, ester, and chlorinated aromatic components.

Key expected absorption bands include:

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.

C-O Stretching: Bands in the 1100-1300 cm⁻¹ region for the C-O bond of the ester.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ range.

C-Cl Stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

The IR spectrum of the related 4-aminobenzoic acid shows a deformation and shift to a lower frequency of the two strong bands of the -NH₂ group when it coordinates to a metal, while the carboxylic acid stretching band remains unchanged. chemicalbook.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Primary Amine (-NH₂)3300 - 3500N-H Stretch
Ester (C=O)1700 - 1730C=O Stretch
Aromatic Ring1450 - 1600C=C Stretch
Ester (C-O)1100 - 1300C-O Stretch
Aryl Halide (C-Cl)600 - 800C-Cl Stretch

X-ray Crystallography of Related Dichlorobenzoate Compounds

For instance, the crystal structure of Methyl 2,5-dichlorobenzoate (B1240473) reveals a triclinic system, with the benzene ring and the ester group being nearly planar. nih.gov In another study, the crystal structure of Methyl 4-amino-3-methylbenzoate was determined to be monoclinic, with intermolecular N-H···O hydrogen bonds linking the molecules into chains. chemicalbook.com This suggests that this compound would likely exhibit similar hydrogen bonding between the amino group of one molecule and the ester oxygen of another, influencing its crystal packing.

Studies on cocrystals of 3-chlorobenzoic acid and 4-chlorobenzoic acid also highlight the role of hydrogen bonding and other noncovalent interactions in defining the supramolecular architecture.

Spectroscopic Techniques for Purity Assessment and Structural Confirmation

The purity and structural integrity of a synthesized batch of this compound are confirmed using a combination of the spectroscopic methods discussed above.

NMR Spectroscopy: The absence of extraneous peaks in ¹H and ¹³C NMR spectra is a strong indicator of high purity. The integration of ¹H NMR signals should correspond to the expected proton ratios.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the compound by providing a highly accurate molecular weight.

Infrared Spectroscopy: While primarily for functional group identification, a comparison of the obtained IR spectrum with a reference spectrum of a pure sample can help detect impurities.

Powder X-ray Diffraction (PXRD): For crystalline solids, PXRD can be used to confirm the bulk purity of a sample. A sharp, well-defined diffraction pattern that matches a simulated pattern from a single-crystal structure indicates a pure, homogenous crystalline phase.

In practice, a combination of chromatographic techniques (like HPLC or GC) coupled with these spectroscopic methods provides the most comprehensive assessment of purity and structure.

Computational Chemistry and in Silico Studies of Methyl 4 Amino 3,5 Dichlorobenzoate

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. In the context of Methyl 4-amino-3,5-dichlorobenzoate, docking simulations are employed to understand how it interacts with the active sites of specific protein targets, such as enzymes or receptors.

The structural features of this compound, particularly the amino and dichloro groups on the benzene (B151609) ring, are critical for its binding affinity and specificity. These groups can participate in various non-covalent interactions, including hydrogen bonds, halogen bonds, and hydrophobic interactions, which stabilize the ligand-receptor complex. For instance, the amino group can act as a hydrogen bond donor, while the chlorine atoms can form halogen bonds or contribute to hydrophobic interactions within the receptor's binding pocket.

Research has indicated that this compound may target and inhibit enzymes involved in cellular defense and inflammatory processes, such as glutathione (B108866) reductase (GR) and glutathione S-transferase (GST). Docking studies can elucidate the precise binding mode within the active sites of these enzymes, revealing which amino acid residues are key for the interaction and providing a rationale for the compound's inhibitory activity.

Table 1: Potential Molecular Interactions of this compound in a Receptor Active Site

Functional Group Potential Interaction Type Receptor Partner
Amino Group (-NH₂) Hydrogen Bond Donor Aspartate, Glutamate, Carbonyl backbone
Chlorine Atoms (-Cl) Halogen Bonding, Hydrophobic Electron-rich residues (e.g., Phenylalanine, Tyrosine), Leucine, Valine
Ester Group (-COOCH₃) Hydrogen Bond Acceptor (Carbonyl O) Arginine, Lysine, Serine

Structure-Activity Relationship (SAR) Analysis of Halogenated Aminobenzoates

Structure-Activity Relationship (SAR) analysis is a crucial component of medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. For halogenated aminobenzoates, SAR studies explore the impact of the type, number, and position of halogen substituents on the molecule's efficacy.

Halogen atoms significantly influence a molecule's physicochemical properties, including its size, lipophilicity, and electronic character. drugdesign.org These changes can affect how the molecule interacts with its biological target, how it is absorbed and distributed in the body, and its metabolic stability. mdpi.com

Key principles from SAR studies on related halogenated compounds include:

Electronic Effects : Halogens are electron-withdrawing groups that can alter the electron density of the aromatic ring, influencing its reactivity and interaction with receptor sites. drugdesign.org

Steric and Hydrophobic Effects : The introduction of halogens, such as chlorine, increases the size and lipophilicity of the molecule. This can lead to more favorable steric and hydrophobic interactions within a receptor's binding pocket, often enhancing potency. drugdesign.org

Positional Isomerism : The position of the halogen atoms is critical. In this compound, the two chlorine atoms are positioned symmetrically meta to the amino group. This specific arrangement creates a unique electronic and steric profile that dictates its biological activity.

An SAR analysis of aminobenzoates would compare the activity of this compound with its analogs to determine the importance of each structural feature.

Table 2: Illustrative SAR of Substituted Aminobenzoates

Compound Substituents Expected Impact on Activity
Methyl 4-aminobenzoate (B8803810) None Baseline activity; lacks strong hydrophobic/halogen interactions.
This compound 3,5-dichloro Enhanced potency due to favorable hydrophobic and electronic effects from chlorine atoms. drugdesign.org
Methyl 4-amino-3,5-diiodobenzoate 3,5-diiodo Potentially higher potency due to stronger halogen bonding and increased lipophilicity, but may have altered pharmacokinetics. drugdesign.orgnih.gov

Quantum Chemical Calculations

Quantum chemical calculations, often based on density functional theory (DFT), provide deep insights into the electronic structure and properties of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical concepts. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower stability. For molecules with potential biological activity, the HOMO-LUMO gap can provide information about charge transfer interactions that may occur within a receptor. For a related compound, 4-amino-6-chloro-1,3-benzenedisulfonamide, the band gap was calculated to be 3.81 eV, indicating significant potential for intramolecular charge transfer. researchgate.net Similar calculations for this compound would be essential to quantify its electronic reactivity.

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For this compound, an MESP analysis would likely show:

Negative Potential (Red/Yellow) : Concentrated around the electronegative oxygen atoms of the ester group and the chlorine atoms, indicating regions that are favorable for electrophilic attack or for acting as hydrogen/halogen bond acceptors.

Positive Potential (Blue) : Located around the hydrogen atoms of the amino group, identifying them as key sites for hydrogen bond donation. researchgate.net

This map is invaluable for predicting how the molecule will interact with its biological targets, highlighting the specific regions responsible for intermolecular recognition and binding. researchgate.netnih.gov

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Characteristics

Before a compound can be considered for further development, its pharmacokinetic profile must be evaluated. In silico ADME prediction models are used to computationally estimate these properties, saving significant time and resources. nih.gov These models assess a compound's "drug-likeness" and potential for oral bioavailability. nih.gov

For this compound, a typical in silico ADME evaluation would analyze several key parameters. While specific studies on this exact molecule are not publicly detailed, the general approach involves using established computational models.

Table 3: Key ADME Parameters and In Silico Prediction Methods

ADME Property Parameter Computational Method/Model Significance
Absorption Human Intestinal Absorption (HIA) Models based on Caco-2 cell permeability and solubility. Predicts the extent of absorption from the gut into the bloodstream.
Distribution Blood-Brain Barrier (BBB) Penetration Models based on polarity and molecular size. Determines if the compound can cross into the central nervous system.
Plasma Protein Binding (PPB) QSAR models based on lipophilicity (logP). Affects the amount of free compound available to interact with targets.
Metabolism Cytochrome P450 (CYP) Inhibition Docking simulations with CYP enzyme isoforms (e.g., CYP3A4, CYP2D6). Predicts potential for drug-drug interactions and metabolic stability. mdpi.com

| Excretion | Total Clearance | Models incorporating metabolism and renal excretion pathways. | Determines the rate at which the compound is removed from the body. |

These predictive studies help to identify potential liabilities, such as poor absorption or rapid metabolism, early in the research process. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. This compound has rotational freedom around the bonds connecting the ester group to the aromatic ring. Identifying the lowest energy conformers is essential as this is likely the shape the molecule adopts when interacting with a receptor. Crystal structure analysis of similar compounds, like Methyl 4-amino-3-methylbenzoate, shows that the benzene ring is planar, with substituents lying nearly in the same plane. researchgate.net

Molecular Dynamics (MD) simulations extend this analysis by modeling the dynamic behavior of the molecule and its interactions with its environment (e.g., water or a receptor) over time. An MD simulation of this compound bound to a receptor can assess the stability of the predicted docking pose. By running simulations for periods such as 100 nanoseconds, researchers can observe whether the key interactions are maintained, providing confidence in the proposed binding mode. Additionally, analyses like the solvent-accessible surface area (SASA) can be performed on the simulation trajectory to quantify changes in hydrophobic interactions during the binding process.

Applications in Advanced Organic Synthesis

Methyl 4-amino-3,5-dichlorobenzoate as a Building Block for Complex Heterocycles

The strategic placement of reactive functional groups on the aromatic ring of this compound makes it an ideal starting material for the synthesis of various complex heterocyclic systems. The amino group can act as a nucleophile or be transformed into other functional groups, while the ester can undergo hydrolysis, amidation, or reduction. The chlorine atoms can participate in nucleophilic substitution reactions or cross-coupling reactions, further expanding the synthetic possibilities.

One of the key applications of this compound is in the synthesis of quinazolines and their derivatives. Although direct synthesis from this compound is not extensively documented in readily available literature, the general synthetic routes for quinazolines often involve the cyclization of anthranilic acid derivatives or 2-aminobenzonitriles with various electrophiles. google.comgoogleapis.comgoogle.com The structural similarity of this compound to these precursors suggests its potential for adaptation in such synthetic schemes. For instance, hydrolysis of the ester group to the corresponding carboxylic acid would yield 4-amino-3,5-dichlorobenzoic acid, a direct analogue of anthranilic acid, which can then be used to construct the quinazoline (B50416) scaffold.

Similarly, the synthesis of other heterocyclic systems like benzoxazines could potentially utilize this compound as a starting material. The formation of benzoxazines often involves the reaction of o-aminophenols with various reagents. Through functional group interconversion, the amino group of this compound could be transformed into a hydroxyl group, or the molecule could be otherwise modified to participate in cyclization reactions leading to these and other complex heterocyclic structures. The presence of the chlorine atoms also provides handles for further functionalization of the resulting heterocyclic core, allowing for the creation of a diverse range of molecules.

Role in the Synthesis of Pharmaceutical Precursors

The utility of this compound as an intermediate in the synthesis of pharmaceutically active compounds is well-documented in patent literature. Its structural features are incorporated into larger molecules designed to interact with biological targets.

A notable example is its use as a precursor in the synthesis of substituted diphenylamine (B1679370) compounds with potential antitumor activity. In a patented process, this compound is reacted with 2,4,5,6-tetrachloroisophthalonitrile in the presence of a base to form a key diphenylamine intermediate. google.com This intermediate is then further elaborated to produce compounds with potential therapeutic applications. This highlights the role of the dichlorinated aminobenzoate core in providing a specific substitution pattern that is crucial for the biological activity of the final product.

Furthermore, a patent for compounds useful in the treatment of metabolic disorders describes the synthesis of this compound as a key intermediate. google.com This underscores its value in constructing molecules with potential therapeutic benefits in various disease areas. The general importance of p-aminobenzoic acid (PABA) and its derivatives as building blocks in drug discovery is well-established, with numerous drugs containing the PABA moiety. fluorochem.co.uk

Pharmaceutical Precursor/Target Synthetic Role of this compound Reference
Substituted Diphenylamines (Antitumor Agents)Reacts with 2,4,5,6-tetrachloroisophthalonitrile to form a key intermediate. google.com
Compounds for Metabolic DisordersServes as a key intermediate in the synthesis of the final active compounds. google.com

Utility in Agrochemical Synthesis

The structural motifs present in this compound are also found in various agrochemicals, including herbicides and fungicides. The specific substitution pattern of the aromatic ring can be crucial for the biological activity of these compounds.

A European patent explicitly details the use of this compound as an intermediate in the production of pesticidal compounds. googleapis.com The synthesis involves the initial preparation of 4-amino-3,5-dichlorobenzoic acid, which is then esterified to yield this compound. This intermediate is subsequently used in further synthetic steps to create the final pesticidal molecules.

While direct examples for a wide range of agrochemicals are not abundant in public literature, the use of related chlorinated p-aminobenzoic acid derivatives in this field is known. For example, a related compound, Methyl 4-amino-3,6-dichloropicolinate, is an intermediate in the synthesis of the herbicide Arylex™ active. This suggests that the dichlorinated aminobenzoate scaffold is a valuable pharmacophore in the design of new agrochemicals.

Agrochemical Application Synthetic Role of this compound Reference
Pesticidal CompoundsServes as an intermediate in the synthesis of the final active pesticidal molecules. googleapis.com

Development of Specialized Materials from this compound

The difunctional nature of this compound, possessing both an amino and an ester group, makes it a potential monomer for the synthesis of various polymers, such as polyamides and polyimides. The presence of chlorine atoms can also impart desirable properties like flame retardancy and modified solubility to the resulting materials.

The synthesis of polyamides typically involves the condensation of a diamine with a diacid or diacid chloride. researchgate.net By hydrolyzing the ester group of this compound to a carboxylic acid and subsequently converting it to an acid chloride, it can serve as a monomer in polymerization reactions. Alternatively, the amino group allows it to act as a diamine equivalent in reactions with diacids. The resulting polyamides containing the dichlorinated aromatic ring would be expected to exhibit enhanced thermal stability and chemical resistance.

Similarly, polyimides are often synthesized from diamines and dianhydrides. While direct polymerization using this compound is not explicitly detailed, its derivatives could be designed to act as suitable monomers. The incorporation of the chlorinated benzene (B151609) ring into the polymer backbone could lead to materials with high glass transition temperatures and specific optical or electronic properties. The general strategies for synthesizing polyimides from various aromatic diamines are well-established, providing a framework for the potential use of this compound. scribd.comgoogleapis.com

Strategies for Diversifying Chemical Libraries utilizing this compound

In modern drug discovery and materials science, the generation of chemical libraries with high structural diversity is crucial for identifying new lead compounds. This compound is an excellent scaffold for combinatorial chemistry and diversity-oriented synthesis due to its multiple reactive sites.

The amino group can be readily acylated, alkylated, or used in the formation of ureas and thioureas, allowing for the introduction of a wide variety of substituents. The ester group can be converted to an amide by reacting with a library of amines, or it can be reduced to an alcohol, which can then be further functionalized. The chlorine atoms can be displaced through nucleophilic aromatic substitution or participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce different aryl or alkyl groups.

The principles of using substituted aminobenzoic acids for creating diverse chemical libraries have been demonstrated. For example, a library of compounds was prepared using 3-amino-5-hydroxybenzoic acid as the core structure, where the amino and hydroxy positions were variably substituted. google.com This strategy can be directly applied to this compound, leveraging its distinct substitution pattern to generate a unique collection of molecules for screening in various biological or material science assays. The ability to systematically modify the structure at multiple points makes it a valuable tool for exploring chemical space and discovering new functional molecules.

Biological Activity and Mechanistic Insights

Antimicrobial Properties and Inhibitory Mechanisms

Methyl 4-amino-3,5-dichlorobenzoate has demonstrated notable antimicrobial activity against a variety of bacterial strains. Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The antimicrobial properties are thought to stem from its structural similarities to chloramphenicol, a known antibiotic. This similarity allows it to interfere with bacterial protein synthesis by binding to the ribosomal subunit, which ultimately inhibits bacterial growth.

Derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, which share a core structural motif with this compound, have also shown promising antimicrobial and antifungal activities. researchgate.net This suggests that the aminobenzoate scaffold is a valuable starting point for the development of new antimicrobial agents.

Interaction with Biomolecules and Biological Pathways

The biological activity of this compound is rooted in its interaction with specific molecular targets, such as enzymes and receptors. The presence and positioning of the amino and dichloro groups on the benzene (B151609) ring are critical for its binding affinity to these biomolecules, which can lead to the inhibition or activation of various biological pathways. For instance, the compound has been noted for its potential anti-inflammatory effects, which may be a result of its ability to inhibit enzymes involved in inflammatory processes.

Enzyme Inhibition Studies (e.g., glutathione-related enzymes)

A significant area of research has been the inhibitory effect of this compound and its derivatives on glutathione-related enzymes, which are crucial for cellular defense against oxidative stress. nih.gov Specifically, studies have investigated its impact on glutathione (B108866) reductase (GR) and glutathione S-transferase (GST). nih.gov

In vitro experiments have shown that certain derivatives of methyl 4-aminobenzoate (B8803810) can strongly inhibit both GR and GST isolated from human erythrocytes. nih.gov For example, methyl 4-amino-3-bromo-5-fluorobenzoate was found to be a potent inhibitor of GR, while methyl 4-amino-2-nitrobenzoate was a strong inhibitor of GST. nih.gov These findings highlight the potential of these compounds as drug candidates for targeting pathways related to oxidative stress. nih.gov

Inhibitory Activity of Methyl 4-aminobenzoate Derivatives on Glutathione-Related Enzymes

Compound Target Enzyme Ki Value (μM)
Methyl 4-amino-3-bromo-5-fluorobenzoate Glutathione Reductase (GR) 0.325 ± 0.012
Methyl 4-amino-2-nitrobenzoate Glutathione S-transferase (GST) 92.41 ± 22.26

Data from in vitro studies on enzymes isolated from human erythrocytes. nih.gov

Structure-Activity Relationship for Biological Efficacy

The biological efficacy of this compound and its analogs is closely tied to their chemical structure. The nature and position of substituents on the benzoate (B1203000) ring significantly influence their inhibitory activity. nih.gov

In silico studies, including molecular docking, have been employed to predict the binding affinities of these derivatives to their target enzymes. nih.gov For instance, computational analyses suggested that methyl 4-amino-2-bromobenzoate and methyl 4-amino-2-chlorobenzoate would have the lowest binding energies with GR and GST receptors, respectively, indicating strong potential for inhibition. nih.gov The amino group at the 4-position is also a key feature, as it can be modified to create derivatives with enhanced pharmacological properties.

Investigation of Pharmacological Effects of Related Compounds (e.g., antinociceptive effects)

Research into related dichlorobenzoate and chlorophenyl compounds has revealed a range of pharmacological effects, including antinociceptive (pain-relieving) properties. For example, a novel flavone (B191248) derivative containing a 2,4-dichlorophenyl group demonstrated significant peripheral and central antinociceptive activity in animal models. researchgate.net

Furthermore, studies on new acetamide (B32628) derivatives of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidine have shown anticonvulsant and antinociceptive activities. mdpi.com The most active compounds in these studies were found to interact with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com While not directly studies of this compound, these findings suggest that the dichlorophenyl moiety is a key pharmacophore for antinociceptive effects.

Metabolomic Studies of Dichlorobenzoate Compounds

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for understanding the biological effects of chemical compounds. While specific metabolomic studies on this compound are not extensively detailed in the provided context, the principles of metabolomics are highly relevant to understanding its mechanism of action and potential effects.

Metabolomic approaches, often utilizing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), can identify and quantify the metabolic fingerprint of a biological system in response to a compound. nih.govnih.gov For dichlorobenzoate compounds, metabolomics could elucidate how they perturb metabolic pathways, identify potential biomarkers of exposure or effect, and reveal off-target interactions. nih.gov For instance, theoretical calculations using methods like Density Functional Theory (DFT) have been used to understand the structure and reactivity of related compounds like (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, which can inform predictions of their metabolic fate. mdpi.com

Analytical Methodologies for Methyl 4 Amino 3,5 Dichlorobenzoate

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity of Methyl 4-amino-3,5-dichlorobenzoate and quantifying its concentration. Reversed-phase HPLC is a commonly employed mode for this purpose.

Detailed Research Findings:

A typical HPLC method for the analysis of aromatic compounds like this compound involves a C18 column. For instance, a method for a related compound, Methyl 4-hydroxy benzoate (B1203000), utilized a L7 Supelco reversed-phase column (25cm × 4.6mm, 5 µm particle size). researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer, with the pH adjusted to ensure optimal separation. researchgate.net For impurity profiling of similar benzoate derivatives, a gradient elution with 0.1% trifluoroacetic acid (TFA) in a water/acetonitrile system has been suggested to quantify byproducts like the hydrolyzed benzoic acid or other methyl ester impurities.

Detection is commonly achieved using a UV detector set at a wavelength where the benzoate derivatives exhibit strong absorbance, typically in the range of 250–300 nm. For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of standard solutions of this compound. This allows for the accurate determination of the compound's concentration in unknown samples.

ParameterTypical ConditionReference
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net
Mobile PhaseMethanol:Water or Acetonitrile:Water (with pH adjustment or acid modifier like TFA) researchgate.net
Flow RateTypically 1.0 - 2.0 mL/min chem-soc.si
DetectionUV at ~250-300 nm
TemperatureAmbient or controlled (e.g., 40 °C) chem-soc.si

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the detection and unequivocal identification of this compound, particularly in complex matrices. This method combines the separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.

Detailed Research Findings:

For volatile and thermally stable compounds, GC-MS offers excellent resolution and sensitivity. While direct analysis of this compound is possible, derivatization is often employed for related amino compounds to improve their volatility and chromatographic behavior. nih.govnih.gov For instance, in the analysis of other amino compounds, derivatization with reagents like ethyl chloroformate or propyl chloroformate has been successfully used prior to GC-MS analysis. nih.govscielo.org.za

The gas chromatograph separates the components of a sample mixture, and the mass spectrometer detects and identifies the eluted compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.gov This provides a high degree of confidence in the identification of this compound, even at trace levels. The mass spectrum of the compound will show a characteristic molecular ion peak and specific fragment ions that serve as a fingerprint for its structure.

ParameterTypical ConditionReference
ColumnCapillary column (e.g., DB-5ms, HP-5ms) nih.govscielo.org.za
Carrier GasHelium or Hydrogen nih.gov
Ionization ModeElectron Ionization (EI) nih.gov
Derivatization (if necessary)With reagents like trifluoroacetic anhydride (B1165640) or diazomethane (B1218177) for related metabolites. nih.gov nih.gov
DetectionMass Spectrometer (Quadrupole, Ion Trap) nih.govscielo.org.za

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for monitoring the progress of chemical reactions, including the synthesis of this compound.

Detailed Research Findings:

TLC is instrumental in qualitatively tracking the conversion of reactants to products. rsc.orgyoutube.com For example, in a synthesis, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. youtube.com The plate is then developed in a suitable solvent system, which is chosen to achieve good separation between the starting materials, intermediates, and the final product. A common stationary phase is silica (B1680970) gel. rsc.org

The progress of the reaction can be visualized by comparing the intensity of the spot corresponding to the starting material with that of the product. youtube.comnih.gov As the reaction proceeds, the spot for the starting material diminishes while the product spot becomes more prominent. nih.gov Visualization can be achieved under UV light if the compounds are UV-active, or by using staining agents like iodine vapor. nih.gov The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for each compound under a specific set of TLC conditions and aids in their identification. nih.gov

ParameterTypical ConditionReference
Stationary PhaseSilica gel plates (e.g., Silica gel 60 F254) rsc.org
Mobile PhaseA mixture of a non-polar and a polar solvent (e.g., Dichloromethane-Methanol) nih.gov
VisualizationUV light (254 nm) or staining (e.g., iodine vapor) nih.gov
ApplicationQualitative monitoring of reaction progress youtube.comthieme.de

Advanced Spectroscopic Techniques for Trace Analysis

For the detection of trace amounts of this compound, more advanced and sensitive analytical techniques are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a prime example.

Detailed Research Findings:

LC-MS/MS offers exceptional sensitivity and selectivity, making it ideal for trace analysis in complex samples. mdpi.com This technique can overcome challenges such as high polarity and the absence of strong chromophores that can limit other methods. mdpi.com The initial separation by liquid chromatography is followed by mass spectrometric detection, where the precursor ion corresponding to this compound is selected and fragmented to produce characteristic product ions. This multiple reaction monitoring (MRM) approach significantly enhances the signal-to-noise ratio and provides a high degree of certainty in identification and quantification at very low concentrations. For related compounds, LC-MS/MS has been shown to increase sensitivity tenfold compared to GC-MS. scielo.org.za Other advanced methods that could potentially be applied for trace analysis include capillary electrophoresis and fluorescence-based immunoassays, although specific applications for this compound are not widely documented. mdpi.com

Method Validation and Quality Control in Research Settings

Analytical method validation is a critical process in research and quality control to ensure that the chosen analytical procedure is suitable for its intended purpose. This involves establishing and documenting key performance characteristics to demonstrate that the method is reliable, reproducible, and accurate.

Detailed Research Findings:

Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Specificity is the ability to assess the analyte unequivocally in the presence of other components. In HPLC and GC-MS, this is demonstrated by the absence of interfering peaks at the retention time of the analyte.

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a series of injections of standard solutions at different concentrations.

Accuracy is the closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the recovery is calculated. For a related compound, mean recovery was found to be 102%. uni-giessen.de

Precision expresses the closeness of agreement between a series of measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively. For a similar compound using HPTLC, the LOD and LOQ were 4.5 µg/mL and 15 µg/mL, respectively. uni-giessen.de

In a research setting, quality control involves the routine use of these validated methods to ensure the integrity of experimental data. This includes regular calibration of instruments, analysis of control samples, and adherence to standard operating procedures.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 4-amino-3,5-dichlorobenzoate, and how can yield and purity be maximized?

  • Methodological Answer : A typical synthesis involves coupling 4-amino-3,5-dichlorobenzoic acid with methanol under acidic or catalytic conditions. For example, refluxing the benzoic acid derivative with methanol in the presence of sulfuric acid (as a catalyst) for esterification. Post-reaction, the product is isolated via reduced-pressure distillation, followed by recrystallization using ethanol-water mixtures to enhance purity . Yield optimization may require controlled temperature (60–80°C) and extended reaction times (12–18 hours). Purity can be validated via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 3.9 ppm for methyl ester protons) .

Q. How can the solubility and stability of this compound be characterized for experimental applications?

  • Methodological Answer : Solubility profiling should be performed in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) at 25°C and 50°C. Stability studies under varying pH (2–12) and light exposure can be conducted using UV-Vis spectroscopy (λ ~250–300 nm for benzoate derivatives). For long-term storage, the compound should be kept in amber vials at –20°C to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. What advanced spectroscopic and crystallographic methods are suitable for resolving structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXS-90 is ideal for resolving stereochemical uncertainties. Phase annealing methods (as implemented in SHELX-90) improve success rates for large structures by optimizing negative quartet relations . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular ion validation and 2D NMR (e.g., HSQC, HMBC) to assign coupling between the methyl ester and aromatic protons .

Q. How can researchers address contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?

  • Methodological Answer : Discrepancies may arise from solvent polarity or competing side reactions. Systematic studies should compare solvents (DMF vs. THF), bases (K₂CO₃ vs. NaH), and leaving groups (e.g., halides vs. tosylates). Kinetic monitoring via in situ IR or LC-MS can identify intermediates. For example, in DMF, the amino group may participate in intramolecular hydrogen bonding, reducing nucleophilicity .

Q. What strategies are effective for impurity profiling and quantification in pharmaceutical-grade this compound?

  • Methodological Answer : Use reversed-phase HPLC with a gradient elution (0.1% TFA in water/acetonitrile) and a C18 column (5 µm, 250 mm × 4.6 mm). Impurities like hydrolyzed benzoic acid or methyl ester byproducts can be quantified via calibration curves. LC-MS/MS (ESI+ mode) further confirms structural assignments of trace impurities (<0.1%) .

Q. How can computational chemistry (DFT, MD simulations) guide the design of this compound-based inhibitors?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electron density maps to identify reactive sites (e.g., amino group for hydrogen bonding). Molecular dynamics (MD) simulations (GROMACS) model ligand-receptor interactions over 100 ns trajectories, assessing binding stability. Solvent-accessible surface area (SASA) analysis evaluates hydrophobic interactions .

Data Analysis and Validation

Q. What statistical approaches are recommended for validating reproducibility in biological assays involving this compound?

  • Methodological Answer : Use ANOVA for inter-assay variability assessment (n ≥ 3 replicates). For IC₅₀ determinations, nonlinear regression (e.g., GraphPad Prism) with 95% confidence intervals ensures robustness. Outliers should be evaluated via Grubbs’ test (α = 0.05). Stability data (e.g., degradation kinetics) require Arrhenius modeling for shelf-life extrapolation .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound derivatives?

  • Methodological Answer : Evaluate pharmacokinetic parameters (Cₘₐₓ, t₁/₂) via LC-MS plasma profiling. Differences may stem from metabolic oxidation (CYP450 enzymes) or poor bioavailability. Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption. In vivo imaging (e.g., PET with ¹⁸F-labeled analogs) tracks biodistribution .

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Feasible Synthetic Routes

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Methyl 4-amino-3,5-dichlorobenzoate
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Reactant of Route 2
Methyl 4-amino-3,5-dichlorobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.